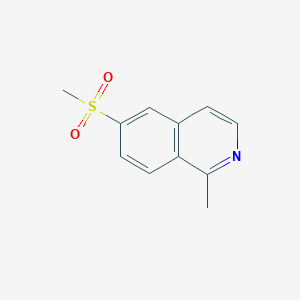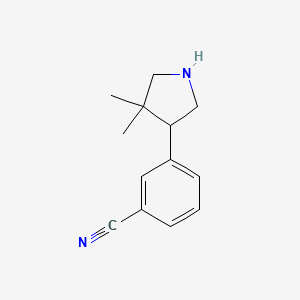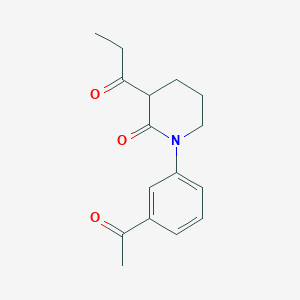
1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a piperidin-2-one moiety. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
The synthesis of 1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 3-acetylphenylboronic acid with 3-propanoylpiperidin-2-one under specific reaction conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the acetyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one has several scientific research applications across various fields:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s structure suggests potential pharmacological activities, and it is investigated for its therapeutic potential in treating various diseases. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the development of polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
The exact molecular targets and pathways involved depend on the specific biological activity being studied. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions.
Comparison with Similar Compounds
1-(3-Acetylphenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(3-Acetylphenyl)-3-propanoylpiperidine: This compound lacks the ketone group present in this compound, which may result in different chemical and biological properties.
3-Acetylphenylpiperidine: This compound has a similar structure but lacks the propanoyl group, which may affect its reactivity and biological activity.
3-Acetylphenylpropanoylpiperidine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-(3-acetylphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C16H19NO3/c1-3-15(19)14-8-5-9-17(16(14)20)13-7-4-6-12(10-13)11(2)18/h4,6-7,10,14H,3,5,8-9H2,1-2H3 |
InChI Key |
WRVOHLSKQKBJAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


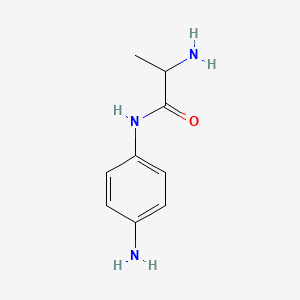
![1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B15259515.png)
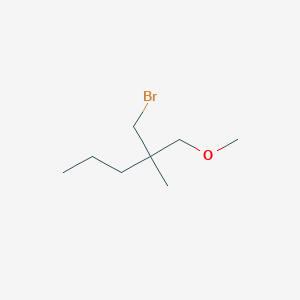
![3-Amino-2-[(2-methylpropyl)amino]benzoic acid](/img/structure/B15259543.png)
![4-[(1-Ethyl-1H-pyrrol-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B15259547.png)

![3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B15259564.png)
![4-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B15259565.png)
![1-Oxa-9-thiaspiro[5.5]undecane-4-sulfonyl chloride](/img/structure/B15259568.png)


![3-Cyclopropyl-6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B15259581.png)
